2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide
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Description
2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C23H20FN3O2S2 and its molecular weight is 453.55. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical Insight and Molecular Docking
A study by Mary et al. (2020) offers quantum chemical insights into the molecular structure, natural bond orbital (NBO) analysis, and hydrogen-bonded interactions of a novel antiviral molecule closely related to our compound of interest. This research highlighted the equilibrium geometry, vibrational assignments, and detailed analysis of intermolecular interactions based on Hirshfeld surfaces. Drug likeness based on Lipinski's rule and antiviral potency against SARS-CoV-2 protein were explored through molecular docking, suggesting significant pharmacokinetic properties and potential as a COVID-19 therapeutic agent (Mary et al., 2020).
Inhibitory Activity on Enzymes
Research by Gangjee et al. (2008) delved into the synthesis of classical and nonclassical analogs of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates. This study demonstrated potent dual inhibitory activity against thymidylate synthase and dihydrofolate reductase, key enzymes in nucleotide synthesis and cell growth, suggesting implications for cancer therapy (Gangjee et al., 2008).
Antitumor Activity
Hafez and El-Gazzar (2017) synthesized and evaluated the antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. Their findings indicated that the majority of the synthesized compounds displayed potent anticancer activity against several human cancer cell lines, comparable to doxorubicin, underscoring the potential for developing new therapeutic agents (Hafez & El-Gazzar, 2017).
Radioligand Imaging
Dollé et al. (2008) explored the synthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, due to its selective ligand properties and potential for labeling with fluorine-18, offers a promising avenue for in vivo imaging of the translocator protein, relevant in neurodegenerative disorders (Dollé et al., 2008).
Synthetic Method and Spectral Characterization
Zaki et al. (2017) presented a convenient synthetic method and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. Their work contributes to the understanding of the chemical properties and structural elucidation of complex heterocyclic compounds, paving the way for further pharmaceutical applications (Zaki et al., 2017).
Properties
IUPAC Name |
2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O2S2/c1-13-10-14(2)20(15(3)11-13)26-19(28)12-31-23-25-17-8-9-30-21(17)22(29)27(23)18-7-5-4-6-16(18)24/h4-11H,12H2,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWPGPKNAKAJGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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